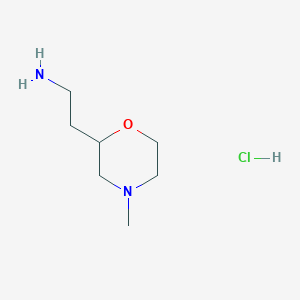
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H17O1N2Cl1. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a morpholine ring substituted with a methyl group and an ethanamine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-methylmorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process often includes purification steps such as crystallization or recrystallization to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be investigated for its potential therapeutic effects or as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
- 2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is unique due to its specific morpholine ring structure with a methyl substitution. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H17ClN2O |
|---|---|
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
2-(4-methylmorpholin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9-4-5-10-7(6-9)2-3-8;/h7H,2-6,8H2,1H3;1H |
Clé InChI |
GLJVDQOBZBVZFX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC(C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



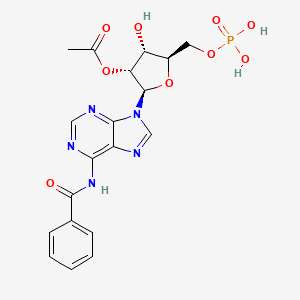

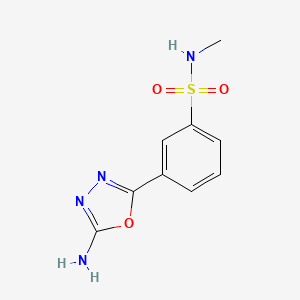
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
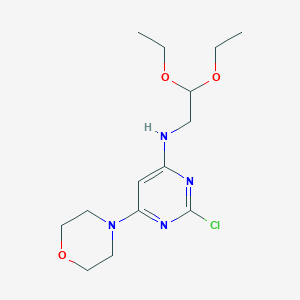
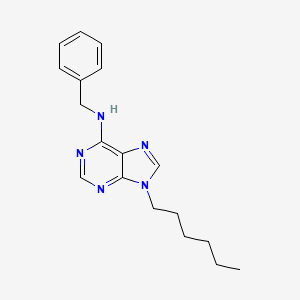
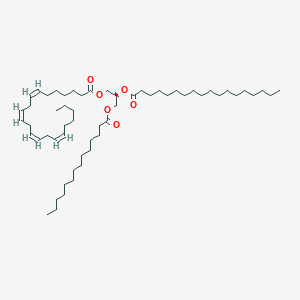
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
![4-Chloro-5-[1-(2-methylphenyl)ethoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12926225.png)
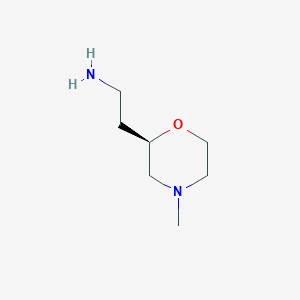
![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)
![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)

